molecular formula C12H7BrF2O B6383299 3-Bromo-5-(3,4-difluorophenyl)phenol CAS No. 1261991-88-1

3-Bromo-5-(3,4-difluorophenyl)phenol

Cat. No.: B6383299
CAS No.: 1261991-88-1
M. Wt: 285.08 g/mol
InChI Key: BRYSOLMZGXSQLQ-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,4-difluorophenyl)phenol is a brominated phenol derivative featuring a 3,4-difluorophenyl substituent at the 5-position and a bromine atom at the 3-position of the phenolic ring.

Properties

IUPAC Name

3-bromo-5-(3,4-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYSOLMZGXSQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686392
Record name 5-Bromo-3',4'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-88-1
Record name 5-Bromo-3',4'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3,4-difluorophenyl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-5-(3,4-difluorophenyl)phenol can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3,4-difluorophenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted phenols.

    Oxidation Reactions: Formation of quinones.

    Reduction Reactions: Formation of hydroxy derivatives.

Scientific Research Applications

3-Bromo-5-(3,4-difluorophenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3,4-difluorophenyl)phenol involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications Reference
3-Bromo-5-(3,4-difluorophenyl)phenol Not provided C₁₂H₇BrF₂O ~284.9 (calculated) Br (3), 3,4-difluorophenyl (5) High lipophilicity; potential pharmacological scaffold N/A
3-Bromo-5-(trifluoromethyl)phenol 1025718-84-6 C₇H₄BrF₃O 241.01 Br (3), CF₃ (5) Strong electron-withdrawing CF₃ enhances acidity; used in agrochemicals
3-Bromo-5-phenylphenol 136649-31-5 C₁₂H₉BrO 249.1 Br (3), phenyl (5) Lower polarity vs. fluorinated analogues; intermediate in organic synthesis
4-Bromo-2-(trifluoromethyl)phenol 50824-04-9 C₇H₄BrF₃O 241.01 Br (4), CF₃ (2) Altered regiochemistry affects reactivity in coupling reactions
5-Bromo-2-(trifluoromethyl)phenol 1121585-15-6 C₇H₄BrF₃O 241.01 Br (5), CF₃ (2) Similar to above; meta-substitution influences electronic effects

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3,4-difluorophenyl group in the target compound introduces moderate electron withdrawal, compared to the stronger -CF₃ group in analogues like 3-Bromo-5-(trifluoromethyl)phenol. This impacts acidity (pKa), with -CF₃ derivatives expected to have lower pKa values than the target compound .

Synthetic Utility: Bromophenols with EWGs (e.g., -CF₃, -F) are valuable intermediates in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. The target compound’s bromine at the 3-position may offer regioselective advantages in such reactions .

The bromine in the target molecule could serve as a handle for radiolabeling (e.g., ⁷⁶Br for PET imaging), similar to strategies used in MCHR1 antagonist development .

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